molecular formula C10H14N2O B7543428 2-methyl-N-(4-methylpyridin-2-yl)propanamide

2-methyl-N-(4-methylpyridin-2-yl)propanamide

Cat. No.: B7543428
M. Wt: 178.23 g/mol
InChI Key: YYRVIAARDBDKNY-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methylpyridin-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and an amide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methylpyridin-2-yl)propanamide typically involves the reaction of 2-amino-4-methylpyridine with an appropriate acylating agent, such as propanoyl chloride. The reaction is carried out under basic conditions, often using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-amino-4-methylpyridine+propanoyl chlorideThis compound+HCl\text{2-amino-4-methylpyridine} + \text{propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-amino-4-methylpyridine+propanoyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 2-methyl-N-(4-methylpyridin-2-yl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-methyl-N-(4-methylpyridin-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(4-methylpyridin-2-yl)carbamothioylbenzamide
  • 2-methyl-N-(4-methylpyridin-2-yl)carbamothioylphenylurea

Uniqueness

2-methyl-N-(4-methylpyridin-2-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the amide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-N-(4-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-6-8(3)4-5-11-9/h4-7H,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRVIAARDBDKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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